N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUAPKOHLYCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Ethylamine: The resulting 4-fluorophenylthiazole is then coupled with ethylamine under reflux conditions to form the intermediate 2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethylamine.
Amidation Reaction: The final step involves the reaction of the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or gene expression.
Comparison with Similar Compounds
Structural Analogues and Key Differences
N-[4-(2,5-Dimethoxyphenyl)-1,3-Thiazol-2-yl]-2-[(4-Fluorophenyl)methoxy]benzamide (CAS 757199-77-2)
- Core Structure : Benzamide-thiazole hybrid.
- Substituents :
- Benzamide: 2-[(4-fluorophenyl)methoxy] group.
- Thiazole: 4-(2,5-dimethoxyphenyl) substitution.
- Comparison: Unlike the target compound, this analog replaces the 3,5-dimethyl groups on the benzamide with a methoxybenzyl group, increasing polarity.
FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-5-yl]urea)
- Core Structure : Urea-benzimidazole-thiazole hybrid.
- Substituents :
- Benzimidazole: 5-position linked to urea.
- Thiazole: 4-position.
- Comparison: FTBU-1 diverges significantly by incorporating a benzimidazole-urea scaffold.
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-Dimethylbenzamide (CAS 897618-58-5)
- Core Structure : Benzamide-piperazine-sulfonyl hybrid.
- Substituents :
- Benzamide: 3,5-dimethyl groups retained.
- Linker: Ethyl group connected to a piperazine-sulfonyl moiety.
- Comparison : This compound replaces the thiazole-ethyl chain with a piperazine-sulfonyl group, likely enhancing solubility and metabolic stability due to the sulfonyl group’s polarity .
Pharmacological and Physicochemical Properties
Conversely, piperazine-sulfonyl analogs may exhibit better aqueous solubility .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structural features, including a thiazole ring and a fluorophenyl group, suggest significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Associated with various pharmacological effects such as anti-inflammatory and antimicrobial activities. |
| Fluorophenyl Group | Enhances lipophilicity and biological interaction potential. |
| Dimethylbenzamide Moiety | Contributes to the compound's overall reactivity and stability. |
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of cell signaling pathways. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)
- Mechanism of Action : The compound may interact with specific receptors involved in tumor growth regulation and inhibit key enzymes in cancer cell metabolism.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. Studies have reported:
- Inhibition of Bacterial Growth : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.
Study 1: Antitumor Efficacy
A study published in PMC evaluated the antitumor effects of this compound on A549 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 6.26 μM, showcasing its potential as a lead compound for further drug development in oncology .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Utilizing thiourea and α-halo ketones.
- Substitution Reactions : Incorporating the fluorophenyl group through nucleophilic substitution.
- Final Amide Bond Formation : Reacting the resulting thiazole derivative with 3,5-dimethylbenzoic acid.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Thiazole ring formation : Condensation of 4-fluorophenyl thiourea derivatives with α-bromoketones under reflux in ethanol, followed by purification via column chromatography .
- Benzamide coupling : Reacting the thiazole intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Workup : Isolation via solvent evaporation, followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : To confirm regiochemistry of the thiazole ring and substituent positions (e.g., δ 7.2–8.1 ppm for fluorophenyl protons; δ 2.3–2.5 ppm for dimethylbenzamide groups) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (thiazole ring at ~680 cm⁻¹) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve disorder in flexible ethyl linker groups (mean C–C bond length: 0.004–0.009 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiazole intermediate?
- Key variables :
- Solvent polarity : Ethanol or acetonitrile improves cyclization efficiency compared to DMF .
- Catalyst selection : Glacial acetic acid (5 drops) enhances thiourea-α-bromoketone condensation kinetics .
- Temperature control : Reflux at 80–90°C minimizes side-product formation (e.g., dimerization) .
Q. How to resolve contradictions in computational vs. experimental structural data for this compound?
- Case study : Discrepancies in dihedral angles between DFT-optimized structures and X-ray data (e.g., ethyl linker torsion angles deviating by 5–10°) .
- Approach :
- Validate computational models using high-resolution crystallography (R factor < 0.05) .
- Apply Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
Q. What methodologies are recommended for evaluating bioactivity in thiazole-containing benzamides?
- Antimicrobial assays :
- MIC testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Mechanistic studies : Fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., thymidylate synthase) .
Q. How can computational docking predict binding interactions of this compound with biological targets?
- Protocol :
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., EGFR kinase) due to the compound’s aromatic and fluorinated groups .
- Docking software : AutoDock Vina with AMBER force fields for energy minimization .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ data to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
